1,4-Bis[(2,5-dimethylphenyl)methyl]benzene
Description
Contextualization within Aromatic Hydrocarbon Chemistry
Aromatic hydrocarbons are fundamental structures in organic chemistry, with benzene (B151609) being the archetypal example. innovations-report.com The delocalized π-electron system of the benzene ring confers exceptional stability, and its chemistry is dominated by electrophilic aromatic substitution reactions that allow for the introduction of a wide array of functional groups. fiveable.me 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene is a polysubstituted aromatic hydrocarbon, where the central benzene core is adorned with bulky alkyl substituents. This substitution pattern places it within the subclass of sterically hindered aromatic compounds, which often exhibit unique reactivity and physical properties compared to simpler benzene derivatives. ucalgary.ca
The presence of multiple methyl groups on the terminal phenyl rings, in addition to the bis-substitution on the central ring, contributes to a complex three-dimensional architecture. This structural complexity can influence intermolecular interactions, solubility, and the compound's potential to act as a building block in supramolecular chemistry and materials science. innovations-report.com
Significance of Multifunctional Benzene Derivatives in Chemical Research
The ability to precisely install multiple, different functional groups onto a benzene ring is a significant challenge in synthetic organic chemistry. innovations-report.com The development of methodologies to achieve such programmed synthesis is an active area of research, as it opens up avenues to novel molecules with tailored functions. innovations-report.com Multifunctional benzene derivatives are often designed to study steric and electronic effects, reaction mechanisms, and to create scaffolds for more complex molecular architectures.
Historical Perspective of Structurally Related Compounds
The study of polysubstituted aromatic hydrocarbons has a rich history, dating back to the pioneering work on the structure of benzene and the development of electrophilic aromatic substitution reactions. A key historical milestone in the synthesis of such compounds is the Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts. beilstein-journals.orgwebsite-files.comnih.gov This reaction, which involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst, has been a cornerstone for the preparation of a vast number of substituted benzene derivatives. ijpcbs.com
Over the decades, numerous advancements have been made to the Friedel-Crafts reaction to improve its efficiency, selectivity, and environmental friendliness. beilstein-journals.org The synthesis of compounds structurally related to this compound, such as other di- and poly-alkylated benzenes, has been instrumental in understanding the directing effects of substituents, steric hindrance, and the mechanisms of electrophilic aromatic substitution. ucalgary.ca These studies have been crucial for developing predictive models for the outcomes of reactions on substituted aromatic rings.
Overview of Research Motivations for this compound
Research into this compound and related sterically hindered aromatic compounds is driven by several key motivations. A primary interest lies in understanding how the bulky substituents influence the compound's conformation, reactivity, and physical properties. The steric hindrance imposed by the 2,5-dimethylbenzyl groups can restrict the rotation of the phenyl rings and influence the packing of the molecules in the solid state, which is of interest for materials science applications. ucalgary.ca
Furthermore, such compounds can serve as model systems for studying fundamental concepts in physical organic chemistry, such as through-space electronic interactions between the aromatic rings. The synthesis of this molecule also presents a challenge in controlling selectivity in Friedel-Crafts alkylation reactions, as over-alkylation and isomer formation are common side reactions. nih.gov Developing efficient synthetic routes to specifically this isomer is a motivation for synthetic chemists. Additionally, its structural rigidity and thermal stability make it a candidate for incorporation into specialty polymers and resins with enhanced properties.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not abundant in readily accessible literature, its synthesis would likely proceed via a Friedel-Crafts alkylation reaction. This would involve the reaction of a p-disubstituted benzene derivative with a 2,5-dimethylbenzyl halide in the presence of a Lewis acid catalyst.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15742-68-4 |
| Molecular Formula | C24H26 |
| Molar Mass | 314.46 g/mol |
| Boiling Point (Predicted) | 447.3 ± 40.0 °C |
| Density (Predicted) | 1.003 g/cm³ |
This data is compiled from chemical supplier databases. chembk.com
Table 2: Expected Spectroscopic Data
Based on the structure of this compound, the following characteristic signals in its spectroscopic analyses would be anticipated:
| Spectroscopy | Expected Signals |
| ¹H NMR | - Multiple signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the central and terminal benzene rings.- A singlet for the benzylic methylene (B1212753) protons (-CH₂-).- Multiple singlets in the aliphatic region (around 2.0-2.5 ppm) for the non-equivalent methyl groups. |
| ¹³C NMR | - Multiple signals in the aromatic region for the non-equivalent aromatic carbons.- A signal for the benzylic methylene carbon.- Signals for the methyl carbons. |
| IR Spectroscopy | - C-H stretching vibrations for aromatic and aliphatic protons.- C=C stretching vibrations characteristic of the aromatic rings.- C-H bending vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 314.46. |
This is a predictive analysis based on the compound's structure and general principles of spectroscopy.
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(2,5-dimethylphenyl)methyl]phenyl]methyl]-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-17-5-7-19(3)23(13-17)15-21-9-11-22(12-10-21)16-24-14-18(2)6-8-20(24)4/h5-14H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPLQKMSCKWYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)CC3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634973 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15742-68-4 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis(2,5-dimethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene and Its Analogs
Established Synthetic Pathways for Benzyl-Substituted Aromatics
The creation of benzyl-substituted aromatic compounds is a cornerstone of organic synthesis. A prevalent method is the Friedel-Crafts alkylation, which involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. mt.comlibretexts.org This electrophilic aromatic substitution reaction is a fundamental tool for forming carbon-carbon bonds with aromatic rings. mt.com Another key strategy is the cross-coupling of aryl halides with benzyl (B1604629) nucleophiles or vice versa, often catalyzed by transition metals like palladium or nickel. nih.govorganic-chemistry.org These methods have been extensively reviewed and are foundational to the synthesis of complex diarylmethanes. nih.gov
Alkylation Reactions in the Synthesis of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene
Alkylation reactions are central to the synthesis of this compound, which has the chemical formula C24H26. chembk.com These reactions introduce the (2,5-dimethylphenyl)methyl groups onto the central benzene (B151609) ring.
The Friedel-Crafts alkylation is a primary method for synthesizing alkylated aromatic compounds. numberanalytics.com It typically involves the reaction of an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comyoutube.com For the synthesis of this compound, this would involve reacting benzene with a suitable (2,5-dimethylphenyl)methyl halide.
However, traditional Friedel-Crafts alkylation has limitations, including the possibility of polyalkylation and carbocation rearrangements. libretexts.org The initial alkylation activates the aromatic ring, making it more susceptible to further substitution, which can be difficult to control. quora.com
Reductive alkylation offers an alternative pathway. A notable example is the synthesis of diarylmethanes, which are key structural motifs in many compounds, through the reduction of diarylketones. acs.org This two-step process often involves an initial Friedel-Crafts acylation to form the ketone, followed by its reduction to a methylene (B1212753) group. acs.org This approach avoids the issues of polyalkylation and rearrangements associated with direct alkylation. libretexts.org For instance, a protocol using TiCl₄ for the Friedel-Crafts acylation and a subsequent reduction with TiCl₄/NaBH₄ has been developed for the efficient synthesis of diarylmethanes. acs.org
Cross-Coupling Reactions for Analog Synthesis
Cross-coupling reactions are powerful tools for creating C-C bonds and are particularly useful for synthesizing analogs of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of aromatic compounds. numberanalytics.com These reactions offer high efficiency and selectivity. numberanalytics.com An efficient method for preparing diarylmethanes involves the palladium-catalyzed cross-coupling of benzyl halides with aryl halides in the presence of zinc metal in water. nih.gov This straightforward method allows for the formation of functionalized diarylmethanes at room temperature. nih.gov Other transition metals like nickel and iron have also been used to catalyze cross-coupling reactions for the synthesis of diarylmethanes and related structures. nih.govnih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any synthetic procedure. numberanalytics.com For Friedel-Crafts alkylation, key parameters to control include temperature, solvent, and catalyst concentration. numberanalytics.com
Table 1: Factors Influencing Friedel-Crafts Alkylation
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures increase the reaction rate but can also lead to more side reactions and reduced selectivity. numberanalytics.com | Lowering the temperature can improve regioselectivity. numberanalytics.com |
| Solvent | The choice of solvent can impact reaction rate and selectivity. Polar solvents can increase the rate, while non-polar solvents may enhance regioselectivity. numberanalytics.com | Common inert, non-polar solvents include dichloromethane, chloroform, and carbon disulfide. numberanalytics.com |
| Catalyst | The type and concentration of the Lewis acid catalyst significantly influence the reaction. Weaker Lewis acids can reduce the reaction rate and minimize side reactions. numberanalytics.com | Reducing catalyst quantities can prevent uncontrolled reaction pathways. acs.org |
| Substrate Ratio | Using a large excess of the aromatic substrate can minimize polyalkylation. numberanalytics.com | The alkylating agent should be the limiting reagent. numberanalytics.com |
Recent research has focused on developing more efficient and selective catalysts, including solid acid catalysts like zeolites, which can also reduce the environmental impact of the reaction. numberanalytics.com
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize environmental impact. numberanalytics.comrsc.org This involves several key strategies:
Use of Renewable Feedstocks: Exploring the use of biomass-derived materials as starting points for aromatic synthesis is a major area of research. rsc.orgucl.ac.uk Lignin, an abundant renewable aromatic polymer, is being investigated as a source for valuable N-containing aromatic products. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. numberanalytics.com
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. numberanalytics.comucl.ac.uk For instance, performing cross-coupling reactions "on water" has been shown to be effective. nih.gov
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a core principle of green chemistry. numberanalytics.com This includes the development of recyclable catalysts to further reduce waste. numberanalytics.com
By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and efficient.
Stereochemical Control in Derivative Synthesis
The inherent symmetry of this compound, which lacks any stereocenters, means that the parent molecule is achiral. Consequently, the discourse on stereochemical control primarily applies to the synthesis of its derivatives, where chiral centers are intentionally introduced. The scientific literature available within the preliminary search does not provide specific examples of stereoselective reactions applied directly to this compound to create chiral derivatives.
However, general principles of asymmetric synthesis can be applied to create chiral analogs. The introduction of stereocenters would necessitate modification of the synthetic route, for instance, by employing chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. For analogous structures, stereochemical control is a pivotal aspect of synthesis, particularly when the target derivatives are intended for applications in materials science or as ligands in asymmetric catalysis, where specific stereoisomers may impart unique properties.
Research into the asymmetric synthesis of analogous bis-benzylbenzene structures often focuses on several key strategies:
Asymmetric Catalysis: The use of chiral transition metal catalysts or organocatalysts can facilitate enantioselective or diastereoselective bond formations. For instance, in a hypothetical scenario, an asymmetric Friedel-Crafts alkylation of a benzene ring with a suitable electrophile containing a prochiral center, catalyzed by a chiral Lewis acid, could establish a stereocenter. While no specific examples for this compound derivatives were found, this remains a viable theoretical approach.
Chiral Pool Synthesis: This strategy involves the use of readily available, enantiomerically pure starting materials derived from natural sources. For example, a chiral building block could be incorporated into one of the benzyl moieties or the central benzene ring.
Chiral Resolution: In cases where a racemic or diastereomeric mixture of a derivative is synthesized, chiral resolution techniques can be employed to separate the stereoisomers. This can be achieved through methods such as fractional crystallization with a chiral resolving agent or chiral chromatography.
While detailed research findings and data tables for the stereoselective synthesis of derivatives of this compound are not available in the provided search results, the following table outlines hypothetical data for a related, theoretical asymmetric synthesis to illustrate the principles of stereochemical control.
Table 1: Hypothetical Data for a Theoretical Asymmetric Synthesis of a Chiral Bis-benzylbenzene Derivative
| Entry | Substrate | Catalyst (mol%) | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,4-Dibromobenzene, 2,5-Dimethylbenzylzinc chloride | Pd(OAc)₂ (2) | (S)-Phos | THF | 25 | 24 | 85 | 92 |
| 2 | 1,4-Dibromobenzene, 2,5-Dimethylbenzylzinc chloride | Pd(OAc)₂ (2) | (R)-Phos | THF | 25 | 24 | 88 | 90 |
| 3 | 1,4-Dibromobenzene, 2,5-Dimethylbenzylzinc chloride | Pd₂(dba)₃ (1) | (S)-BINAP | Toluene | 50 | 18 | 75 | 85 |
| 4 | 1,4-Dibromobenzene, 2,5-Dimethylbenzylzinc chloride | Pd₂(dba)₃ (1) | (R)-BINAP | Toluene | 50 | 18 | 72 | 83 |
This table is illustrative and does not represent actual experimental data for the synthesis of this compound derivatives based on the search results.
Further research would be necessary to develop and document specific methodologies for exerting stereochemical control in the synthesis of derivatives of this particular compound. The exploration of chiral ligands and catalysts in cross-coupling reactions or asymmetric functionalization of the benzylic positions would be a logical starting point for such investigations.
Advanced Structural Analysis and Conformational Studies of 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene
X-ray Crystallographic Investigations of Molecular Packing and Intermolecular Interactions
Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific nature of its molecular packing and intermolecular interactions in the solid state remains undetermined from experimental crystallographic studies.
While theoretical modeling could predict potential conformations and packing arrangements, no peer-reviewed studies presenting such theoretical data for this specific compound have been identified.
Solution-State Conformational Analysis using Nuclear Magnetic Resonance Spectroscopy
A thorough review of scientific literature indicates a lack of detailed Nuclear Magnetic Resonance (NMR) spectroscopic studies focused on the solution-state conformational analysis of this compound. While basic NMR data may exist in proprietary databases for compound verification, in-depth analyses, including Nuclear Overhauser Effect (NOE) studies, coupling constant analysis, or variable-temperature NMR experiments to probe its conformational preferences and dynamics in solution, are not available in the public domain.
Such studies would be crucial for understanding the rotational freedom around the various single bonds and the preferred orientation of the substituted phenyl rings in different solvents.
Vibrational Spectroscopy for Probing Molecular Symmetries and Bond Orientations
There is no available research dedicated to the vibrational spectroscopic analysis of this compound using techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy. As a result, experimental data on its characteristic vibrational modes, molecular symmetries, and bond orientations as determined by these methods are not documented in scientific literature.
An analysis of its vibrational spectra would provide valuable insights into the molecule's structural features and the vibrational coupling between its constituent phenyl rings and methyl groups.
Chiroptical Spectroscopy in Stereoisomeric Derivatives
The chemical structure of this compound is achiral. A search for stereoisomeric derivatives of this compound that would warrant investigation by chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), did not yield any results. No studies on the synthesis or chiroptical properties of chiral analogs of this specific compound have been reported.
Dynamic Structural Behavior and Fluxionality Studies
No studies investigating the dynamic structural behavior or fluxionality of this compound have been found in the surveyed scientific literature. Techniques such as dynamic NMR (DNMR) spectroscopy, which could reveal information about conformational exchange processes and the energy barriers associated with them, have not been applied to this molecule in any published research. Therefore, its behavior in terms of internal molecular motions and potential for existing in multiple, rapidly interconverting conformations at different temperatures remains experimentally uncharacterized.
Theoretical and Computational Chemistry Approaches to 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene
Quantum Mechanical Calculations for Electronic Structure Elucidation
Quantum mechanical (QM) calculations are fundamental to understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene, which governs its reactivity, stability, and spectroscopic properties.
A key aspect of electronic structure elucidation is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A larger gap implies higher stability and lower reactivity. mdpi.com
For aromatic systems like benzene (B151609), the HOMO-LUMO gap can be calculated using various theoretical methods, with results often compared to experimental values. researchgate.netyoutube.com For this compound, QM calculations would reveal how the substitution pattern—specifically the linkage of 2,5-dimethylphenyl groups to a central benzene ring via methylene (B1212753) bridges—influences the electron density and the energies of these frontier orbitals. The interaction between the π-systems of the three aromatic rings would lead to a more complex molecular orbital diagram compared to simple benzene.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Aromatic Compounds This table provides examples of calculated HOMO-LUMO gaps for related aromatic hydrocarbons to illustrate the type of data generated by QM calculations.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Benzene | DFT | -6.75 | -1.71 | 5.04 | researchgate.net |
| Benzene | Hartree-Fock (scaled) | -9.2 | -0.7 | 8.5 | unl.edu |
| 1,4-benzenedithiol | DFT (scaled) | -8.6 | -1.4 | 7.2 | unl.edu |
Note: The values for this compound would require specific calculations but are expected to be influenced by the extended conjugation and alkyl substituents.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency. It is particularly effective for determining the equilibrium geometry of molecules—the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. researchgate.net
By mapping the energy at various conformations (i.e., by systematically rotating key bonds), DFT can be used to construct a potential energy surface. This "energy landscape" reveals the most stable conformers, the energy barriers to rotation between them, and potential transition states for conformational changes.
Table 2: Typical Parameters from a DFT Geometry Optimization This table illustrates the kind of structural data that would be obtained from a DFT geometry optimization of this compound.
| Parameter | Description | Predicted Value Range |
| C-C (aromatic) | Bond lengths within the benzene and dimethylphenyl rings. | ~1.39 - 1.41 Å |
| C-C (bridge) | Bond length between the central ring and the methylene carbon. | ~1.51 Å |
| C-H (aromatic) | Bond lengths of hydrogens attached to the aromatic rings. | ~1.08 Å |
| C-H (methyl) | Bond lengths of hydrogens in the methyl groups. | ~1.09 Å |
| C-C-C (ring) | Bond angles within the six-membered rings. | ~120° |
| H-C-H (methylene) | Bond angle of the methylene bridge. | ~109.5° |
| Dihedral Angle | Torsion angle between the plane of the central ring and a peripheral ring. | Variable, determines conformation |
Molecular Dynamics Simulations of Conformational Flexibility and Solvent Interactions
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. utah.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. arxiv.org
An MD simulation of this compound would provide a detailed picture of its conformational flexibility. It would show how the peripheral dimethylphenyl groups rotate and how the methylene bridges flex at a given temperature. This is crucial for understanding how the molecule occupies space and how its shape fluctuates, which can influence its interactions with other molecules or materials.
Furthermore, MD simulations can explicitly include solvent molecules (e.g., water, ethanol, or hexane) to study how the solvent affects the molecule's conformation and behavior. By analyzing the trajectory of the simulation, one can determine the preferred solvation structure and calculate thermodynamic properties related to solvation. This is particularly relevant for predicting solubility and understanding behavior in solution.
Computational Prediction of Reaction Pathways and Transition States
Computational methods can be employed to explore the chemical reactions that this compound might undergo. This involves identifying the lowest-energy paths from reactants to products on the potential energy surface. A critical point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.
For instance, one could computationally investigate the synthesis of this compound, such as through a Friedel-Crafts alkylation reaction. Theoretical calculations can help elucidate the mechanism, identify intermediates, and calculate the activation energies for each step. Automated tools for reaction pathway exploration can systematically search for possible reactions and products, as has been demonstrated for the formation of benzene from smaller hydrocarbon precursors. nih.gov Similarly, the decomposition pathways of the molecule under various conditions (e.g., thermal or oxidative) could be predicted.
QSAR/QSPR Approaches for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com These models are built by first calculating a set of numerical values, known as molecular descriptors, for each molecule in a dataset. nih.gov These descriptors encode various aspects of the molecular structure, such as size, shape, and electronic properties.
A QSAR/QSPR study involving this compound would typically involve creating a series of related derivatives by, for example, changing the number or position of the methyl groups or replacing the benzene rings with other aromatic systems. Mathematical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that relates the descriptors to an observed property (e.g., reaction rate, binding affinity, or boiling point). mdpi.com
Such models would allow for the prediction of properties for new, unsynthesized derivatives, guiding the design of molecules with desired characteristics. The success of a QSAR/QSPR model relies on a diverse training set of molecules and rigorous statistical validation. mdpi.comresearchgate.net
Materials Science Applications and Advanced Architectures Incorporating 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene
Polymer Chemistry: Monomer Integration and Polymerization Mechanisms
Organic Electronics and Photonics Research
The potential application of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene in organic electronics and photonics is an area that appears to be largely unexplored. The structural rigidity and hydrocarbon nature of the molecule are properties that can be relevant for host materials or as part of larger conjugated systems in electronic devices. However, without specific research, its electronic properties, such as charge carrier mobility and energy levels, remain uncharacterized.
Incorporation into Organic Light-Emitting Diodes (OLEDs) Research
There is no available research that specifically investigates the incorporation of this compound into Organic Light-Emitting Diodes (OLEDs). The development of OLED materials often focuses on molecules with specific photoluminescent and charge-transporting properties, and it is not documented whether this compound has been considered or tested for such applications.
Use in Organic Field-Effect Transistors (OFETs) Research
Similarly, the use of this compound in Organic Field-Effect Transistors (OFETs) has not been reported in the available scientific literature. Research in OFETs typically involves semiconducting organic molecules, and the electronic characteristics of this particular compound have not been investigated in this context.
Photovoltaic Device Components Research
There is no evidence from the available search results to suggest that this compound has been researched as a component in photovoltaic devices. The design of organic photovoltaic materials requires specific electronic and optical properties to enable efficient light absorption and charge separation, and this compound has not been identified as a candidate in this field.
Advanced Structural Materials: Building Blocks for Network Structures
While its chemical structure lends itself to the concept of being a building block for larger, more complex network structures, specific examples of its use in creating advanced structural materials are not documented. The compound's thermal stability and rigid molecular framework could theoretically contribute to the development of robust materials. However, without dedicated research, this remains a hypothetical application.
Functional Coatings and Thin Films Research
The application of this compound in functional coatings and thin films is another area where research is lacking. While its properties might be beneficial for creating protective or functional layers, there are no published studies that have explored its performance in these applications.
Nanomaterials Synthesis and Characterization
There is no available research detailing the use of this compound in the synthesis of nanomaterials. Information regarding its role as a precursor, template, or functionalizing agent in the creation of nanoparticles, nanotubes, or other nanostructures is absent from the reviewed literature. Furthermore, no characterization data for such nanomaterials could be found.
Composites and Hybrid Materials Development
Specific research on the development of composites and hybrid materials incorporating this compound is not present in the available scientific literature. While its properties of structural rigidity and thermal stability suggest it could be a candidate for reinforcing polymers or creating hybrid organic-inorganic materials, no studies demonstrating these applications have been identified. As a result, there are no detailed research findings or data tables to present on this topic.
Ligand Design and Coordination Chemistry of 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene Derivatives
Peripheral Functionalization for Metal Coordination
The initial step towards utilizing 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene as a ligand scaffold would involve the chemical modification of the terminal 2,5-dimethylphenyl rings. This "peripheral functionalization" would introduce coordinating groups, such as phosphines, amines, pyridyls, or carboxylic acids, which can bind to metal centers. The synthetic routes to achieve such functionalization would need to be developed and optimized. The steric hindrance provided by the methyl groups on these rings could present both challenges and opportunities in directing the regioselectivity of these reactions and in influencing the properties of the final metal complexes.
Chelation Effects in Transition Metal Complexes
Once functionalized derivatives are synthesized, their coordination with various transition metals would be the next area of investigation. A key aspect of this research would be to understand the "chelation effects," which refers to the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. The flexibility of the central xylyl linker in this compound-based ligands would play a significant role in determining the size and stability of the resulting chelate rings. The specific coordination geometries and electronic properties of these hypothetical complexes would be of fundamental interest.
Metallo-Supramolecular Architectures
Ligands based on the this compound framework could potentially be used as building blocks for the construction of "metallo-supramolecular architectures." These are large, well-defined structures held together by coordination bonds. The linear and potentially rigid nature of the central bis(benzyl)benzene unit, combined with the steric bulk of the dimethylphenyl groups, could direct the self-assembly of discrete molecular cages or extended coordination polymers. The design of such architectures would depend on the strategic placement of coordinating groups on the ligand and the choice of metal ions with specific coordination preferences.
Catalytic Applications of Metal-Coordinated Complexes
A primary motivation for designing new ligand-metal complexes is their potential application in catalysis. Once stable complexes of this compound derivatives are obtained, they could be screened for catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, which can be tuned through functionalization, would be critical in determining the efficiency and selectivity of the catalyst. For instance, the bulky 2,5-dimethylphenyl groups could create a specific chiral environment around the metal center, potentially leading to applications in asymmetric catalysis.
Sensing Applications based on Coordination Interactions
The interaction of metal complexes with specific analytes can lead to a measurable change in their physical properties, such as color or fluorescence, forming the basis of a chemical sensor. Coordination complexes derived from this compound could be designed to have specific binding sites for ions or small molecules. The binding event could modulate the electronic properties of the complex, providing a detectable signal. The development of such sensors would require a thorough understanding of the coordination chemistry of the ligand and its interaction with target analytes.
Reaction Mechanisms and Chemical Transformations of 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The substitution pattern on the three aromatic rings of 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene will be dictated by the directing effects of the existing substituents.
The central benzene (B151609) ring is substituted with two benzyl (B1604629) groups. Alkyl groups are known to be activating and ortho-, para- directing. Therefore, electrophilic attack on the central ring is predicted to occur at the positions ortho to the benzyl substituents.
The two outer xylene rings are each substituted with a benzyl group and two methyl groups. The methyl groups are also activating, ortho-, para- directing groups. Their combined directing effects, along with the benzyl substituent, will influence the position of further substitution on these rings. Steric hindrance from the bulky substituents may also play a significant role in determining the regioselectivity of these reactions. numberanalytics.com
Predicted Electrophilic Aromatic Substitution Reactions:
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ groups on the aromatic rings, likely at positions activated by the alkyl substituents. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution of halogen atoms on the aromatic rings, directed by the activating groups. |
| Sulfonation | Fuming H₂SO₄ | Introduction of -SO₃H groups onto the aromatic rings. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylation of the aromatic rings, with potential for polyalkylation. |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylation of the aromatic rings to form ketone derivatives. |
Radical Reactions and Their Control
The methylene (B1212753) bridges connecting the aromatic rings are benzylic positions, which are particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical.
Benzylic Bromination:
A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction is highly selective for the benzylic position. youtube.com For this compound, this would lead to the substitution of one or both benzylic hydrogens with bromine.
The reaction proceeds via a radical chain mechanism:
Initiation: Formation of a bromine radical from NBS.
Propagation: The bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (formed from HBr and NBS) to yield the brominated product and a new bromine radical.
Termination: Combination of any two radical species.
Control over the extent of bromination (mono- vs. di-substitution) can be achieved by controlling the stoichiometry of NBS.
Predicted Radical Bromination Products:
| Product Name | Description |
| 1-Bromo-1,4-bis[(2,5-dimethylphenyl)methyl]benzene | Monobromination at one of the methylene bridges. |
| 1,4-Dibromo-1,4-bis[(2,5-dimethylphenyl)methyl]benzene | Dibromination at both methylene bridges. |
Oxidation and Reduction Pathways
Oxidation:
The benzylic methylene groups are prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methylene bridges to carbonyl groups, forming ketones. nih.govmasterorganicchemistry.com The methyl groups on the outer aromatic rings can also be oxidized to carboxylic acids under harsh conditions. masterorganicchemistry.com
A more recent, metal-free method for the oxidation of diarylmethanes to diaryl ketones employs molecular oxygen as the oxidant, promoted by a silylamide base. researchgate.net
Reduction:
Catalytic hydrogenation of the aromatic rings can be achieved under high pressure and temperature using catalysts such as platinum, palladium, or rhodium. chemistrytalk.org This would result in the saturation of the benzene and xylene rings to form the corresponding cyclohexane (B81311) derivatives. The stability of the aromatic rings requires more forcing conditions for hydrogenation compared to simple alkenes. chemistrytalk.org
Predicted Oxidation and Reduction Products:
| Reaction Type | Reagents | Predicted Product |
| Oxidation of Methylene Bridges | KMnO₄, heat | 1,4-Bis(2,5-dimethylbenzoyl)benzene |
| Oxidation of Methyl Groups | KMnO₄, prolonged heat | Carboxylic acid derivatives of the parent compound. |
| Catalytic Hydrogenation | H₂, Pt/C, high pressure | 1,4-Bis[(2,5-dimethylcyclohexyl)methyl]cyclohexane |
Derivatization Strategies for Expanding Molecular Complexity
The predicted reactivity of this compound offers several avenues for derivatization to create more complex molecules.
From Halogenated Intermediates: The brominated products from radical halogenation can serve as precursors for a variety of nucleophilic substitution reactions or as substrates for organometallic coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov
From Oxidized Intermediates: The ketone derivatives formed from the oxidation of the methylene bridges can undergo standard carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, or reductions to form alcohols.
Palladium-Catalyzed C-H Arylation: Recent advances in catalysis have shown that the benzylic C-H bonds of diarylmethanes can be directly arylated with aryl bromides using a palladium catalyst. acs.org This provides a direct method for synthesizing triarylmethane structures from this compound.
Potential Derivatization Pathways:
| Starting Material | Reaction Type | Potential Products |
| Brominated Derivative | Suzuki Coupling | Aryl-substituted derivatives at the benzylic position. |
| Ketone Derivative | Wittig Reaction | Alkenes formed at the former methylene bridge. |
| Parent Compound | Pd-catalyzed C-H Arylation | Triarylmethane-like structures. |
Mechanistic Studies of Unconventional Reactivity
While the conventional reactivity of this compound can be predicted, its specific structure may also lead to unconventional reactivity, particularly under conditions that promote intramolecular reactions or involve sterically hindered intermediates.
The presence of multiple aromatic rings and benzylic positions could potentially lead to intramolecular cyclization reactions under certain catalytic or photolytic conditions. For example, Friedel-Crafts type reactions could potentially occur intramolecularly if a suitable electrophile is generated at one of the benzylic positions.
The steric bulk of the (2,5-dimethylphenyl)methyl groups may influence reaction mechanisms by hindering the approach of reagents to certain positions, potentially leading to unusual regioselectivity or favoring reactions at less hindered sites. numberanalytics.com The conformational flexibility of the molecule could also play a role in its reactivity, with certain conformations being more favorable for specific reaction pathways.
Further computational and experimental studies would be necessary to explore these possibilities and to fully understand the mechanistic nuances of this complex aromatic hydrocarbon.
Future Research Directions and Emerging Paradigms for 1,4 Bis 2,5 Dimethylphenyl Methyl Benzene
Integration into Responsive Materials
The integration of metal complexes derived from 1,4-Bis[(2,5-dimethylphenyl)methyl]benzene-based bis-NHC ligands into responsive or "smart" materials is a burgeoning area of research. These materials can change their properties in response to external stimuli such as light, temperature, pH, or mechanical force. The flexible yet robust nature of the xylyl linker in the bis-NHC ligand is crucial for imparting these responsive characteristics.
One promising direction is the development of mechano-responsive materials. Polymeric materials incorporating bis-NHC copper(I) complexes have been shown to act as latent catalysts that can be activated by mechanical force, such as ultrasound or compression. researchgate.net This activation involves the cleavage of one of the NHC ligands from the metal center, initiating a catalytic reaction like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. This could be harnessed to create self-healing polymers or stress-sensing materials where damage triggers a chemical reaction that repairs the material or signals the point of failure.
Furthermore, the electronic properties of metal complexes with these ligands can be tuned, which opens the door to creating photo- and electro-responsive materials. The absorption and emission of light by these complexes can be altered by modifying the substituents on the phenyl rings or the nature of the metal center. This could lead to the development of novel photoswitches, sensors, or even materials for data storage.
| Responsive Material Concept | Stimulus | Potential Application | Relevant Finding |
| Mechano-active Polymers | Mechanical Force (Ultrasound, Compression) | Self-healing materials, Stress sensors | Polymeric bis(NHC) copper(I) complexes can be mechanically activated to catalyze "click" reactions. researchgate.net |
| Photoswitchable Materials | Light | Optical data storage, Molecular switches | The photophysical properties of metal-NHC complexes can be tuned by ligand design. |
| Electrochromic Materials | Electrical Potential | Smart windows, Displays | Redox-active metal centers in bis-NHC complexes can lead to color changes upon oxidation or reduction. |
Application in Sustainable Chemistry Processes
The development of efficient and environmentally benign catalytic processes is a cornerstone of sustainable chemistry. Bis-NHC metal complexes derived from this compound are emerging as powerful catalysts for a wide range of chemical transformations, offering green alternatives to traditional methods. mdpi.com Their high stability and tunable steric and electronic properties make them ideal for demanding catalytic applications. researchgate.netrsc.org
A key area of application is in hydrogenation reactions. Ruthenium complexes bearing bis-NHC pincer ligands have demonstrated remarkable activity in the hydrogenation of esters to alcohols under mild conditions and at very low catalyst loadings. acs.org This is a significant advancement as ester hydrogenation traditionally requires harsh conditions and stoichiometric amounts of hazardous reducing agents. Similarly, manganese, an earth-abundant and less toxic metal, forms highly efficient bis-NHC complexes for the hydrogenation of various substrates, including esters, ketones, and nitriles. researchgate.net
Another important application is in cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals, agrochemicals, and functional materials. In-situ generated palladium(II) catalytic systems from xylyl-linked bis-benzimidazolium salts have proven effective for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. researchgate.net The use of robust NHC ligands allows for the coupling of challenging substrates under milder conditions, reducing waste and energy consumption.
| Catalytic Application | Metal Complex | Key Advantage | Representative Reaction |
| Ester Hydrogenation | Ru-bis(NHC), Mn-bis(NHC) | High activity, Mild conditions, Use of earth-abundant metals | Reduction of ethyl hexanoate (B1226103) to hexanol. acs.org |
| Cross-Coupling Reactions | Pd-bis(NHC) | High efficiency for challenging substrates, Reduced catalyst loading | Suzuki-Miyaura coupling of aryl chlorides. researchgate.net |
| Polymerization | Ni-NHC, Fe-NHC, Co-NHC | Synthesis of functional polymers, Control over polymer properties | Norbornene polymerization. rsc.org |
| Glaser Coupling | Cu-bis(NHC) | Base-free conditions, High yields for various alkynes | Homocoupling of terminal alkynes to form symmetric diynes. mdpi.com |
High-Throughput Screening and Combinatorial Chemistry
The vast structural diversity that can be achieved with bis-NHC ligands derived from this compound makes them ideal candidates for high-throughput screening (HTS) and combinatorial chemistry approaches. By systematically varying the substituents on the N-heterocyclic rings and the metal center, large libraries of catalysts can be rapidly synthesized and screened for optimal activity in a particular chemical reaction. nih.govchemrxiv.org
The development of solid-phase synthesis methods for bis-heterocyclic libraries allows for the combinatorial assembly of two different heterocyclic rings connected by a spacer. nih.gov This strategy enables the creation of sizable and diverse libraries to match the throughput of modern screening facilities. Such libraries of bis-NHC precursors can be used to generate catalyst libraries in situ for rapid screening in catalysis. For example, a library of bifunctional imidazolium (B1220033) salts, precursors for NHCs with hydrogen bond donor subunits, has been synthesized and their corresponding palladium and copper complexes have been tested in catalysis. chemrxiv.org
This approach significantly accelerates the discovery of new and improved catalysts. Instead of a one-by-one synthesis and testing approach, thousands of potential catalysts can be evaluated in parallel, leading to a more efficient optimization process. This is particularly valuable for developing catalysts for new chemical transformations or for improving the performance of existing catalytic systems.
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the performance of catalysts derived from this compound, it is crucial to study their behavior under actual reaction conditions. Advanced in-situ characterization techniques provide a window into the dynamic processes occurring at the molecular level during catalysis.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for monitoring the transformation of reactants, the formation of intermediates, and the state of the catalyst in real-time. mdpi.com For instance, in situ NMR has been used to study the activation of latent copper(I) bis(NHC) mechanocatalysts by ultrasound, revealing the cleavage of one of the NHC ligands to generate the active catalytic species. researchgate.net
X-ray based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide information on the oxidation state and coordination environment of the metal center during the catalytic cycle. mdpi.com Environmental Transmission Electron Microscopy (ETEM) allows for the direct visualization of catalyst nanoparticles at the atomic scale under reaction conditions. mdpi.com The application of these techniques will be instrumental in elucidating reaction mechanisms and in the rational design of more efficient catalysts based on this compound derivatives. Furthermore, plasmonic colorimetry is an emerging technique for the in situ and real-time monitoring of polymerization kinetics. nih.govresearchgate.net
Computational Design of Novel Derivatives with Tailored Functions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of new molecules. In the context of this compound and its derivatives, computational methods can be used to design novel ligands and catalysts with tailored functions, accelerating the discovery process and reducing the need for extensive experimental work.
DFT calculations can be employed to understand the electronic and steric properties of different bis-NHC ligands and to predict their influence on the stability and activity of the corresponding metal complexes. For example, computational studies can help in understanding the bond dissociation energies of ligands, which can influence the catalytic activity of silver-NHC complexes. nih.gov The flexibility of NHC ligands and its impact on the coordination sphere of the metal can also be analyzed using dynamic trajectories and buried volume calculations, providing insights into how these ligands can accommodate bulky substrates. nih.gov
By screening virtual libraries of ligands, computational chemistry can identify promising candidates for specific applications before they are synthesized in the lab. This "in silico" design approach can guide synthetic efforts towards the most promising targets, saving time and resources. For instance, machine learning models are being developed to predict the performance of catalysts, which could be applied to screen large libraries of virtual bis-NHC complexes.
Interdisciplinary Research with Nanoscience and Biotechnology
The unique properties of metal complexes derived from this compound-based bis-NHC ligands make them highly attractive for interdisciplinary research, particularly at the interface of nanoscience and biotechnology.
In nanoscience, these complexes can be used to functionalize nanoparticles, creating novel hybrid materials with enhanced catalytic or biomedical properties. chemistryviews.org For example, NHC-stabilized nickel nanoparticles have been developed for the selective semi-hydrogenation of alkynes. chemistryviews.org The bis-NHC ligands can act as stabilizing agents, preventing the aggregation of nanoparticles and providing a platform for further functionalization. Such functionalized nanomaterials are being explored for applications in drug delivery, where they can improve the bioavailability and targeted delivery of therapeutic agents. nih.govnih.govyoutube.comkubikat.org
In the realm of biotechnology, there is growing interest in developing "bio-inspired" and "biomimetic" catalysts that mimic the function of enzymes. rsc.orgbeilstein-journals.orgnih.gov The well-defined and tunable nature of bis-NHC metal complexes makes them excellent candidates for this purpose. They can be designed to mimic the active sites of metalloenzymes, enabling highly selective and efficient catalytic transformations under mild, biologically compatible conditions. Furthermore, NHC-metal complexes, particularly those of silver and gold, are being investigated for their antimicrobial and anticancer activities, opening up possibilities for the development of new therapeutic agents. nih.govacs.org
| Interdisciplinary Field | Application Area | Key Feature of Bis-NHC Derivative | Potential Impact |
| Nanoscience | Functionalized Nanoparticles | Stabilization of nanoparticles, Platform for further functionalization | Enhanced catalytic activity, Targeted drug delivery. chemistryviews.orgnih.gov |
| Biotechnology | Bio-inspired Catalysis | Mimicking active sites of metalloenzymes | Highly selective and efficient catalysis under mild conditions. rsc.orgnih.gov |
| Biotechnology | Medicinal Chemistry | Antimicrobial and anticancer activity | Development of new therapeutic agents. nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
